SM-1295
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Overview
Description
SM-1295 is a small molecule that serves as an antagonist to the inhibitor of apoptosis protein (IAP). It demonstrates dissociation constant values of 3077 nanomolar for XIAP-BIR3, 3.2 nanomolar for c-IAP1-BIR3, and 9.5 nanomolar for c-IAP2-BIR3 . This compound is primarily used in scientific research to study apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM-1295 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, amidation, and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production typically involves batch synthesis in specialized laboratories equipped with the necessary facilities for handling complex organic reactions .
Chemical Reactions Analysis
Types of Reactions
SM-1295 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
SM-1295 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a tool to study the mechanisms of apoptosis and related cellular processes.
Biology: Employed in research to understand the role of IAPs in cell death and survival.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can induce apoptosis in tumor cells by inhibiting IAPs
Mechanism of Action
SM-1295 exerts its effects by binding to IAPs, thereby preventing them from inhibiting apoptosis. This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. The compound demonstrates high selectivity for c-IAP1 and c-IAP2 over XIAP, making it a valuable tool for studying the specific roles of these proteins in apoptosis .
Comparison with Similar Compounds
SM-1295 is unique in its high selectivity for c-IAP1 and c-IAP2 over XIAP. Similar compounds include:
SM-406: Another IAP antagonist with different selectivity profiles.
SM-164: A compound with similar mechanisms but different binding affinities.
SM-122: Another small molecule IAP antagonist with distinct chemical properties
These compounds share similar mechanisms of action but differ in their selectivity, binding affinities, and chemical structures, highlighting the uniqueness of this compound in scientific research .
Properties
IUPAC Name |
(5S,8S,10aR)-N-[(4-bromophenyl)methyl]-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN5O4/c1-19(31-2)27(37)33-24-18-34(26(36)16-20-6-4-3-5-7-20)15-14-23-12-13-25(35(23)29(24)39)28(38)32-17-21-8-10-22(30)11-9-21/h3-11,19,23-25,31H,12-18H2,1-2H3,(H,32,38)(H,33,37)/t19-,23+,24-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHWYAWZKSXSA-CTZQYXLCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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